REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:4]=[C:5]([CH:9]([S:17][CH2:18][CH2:19][C:20]([O:22][CH3:23])=[O:21])[S:10][CH2:11][CH2:12][C:13]([O:15][CH3:16])=[O:14])[CH:6]=[CH:7][CH:8]=1)=O.[Cl:24][C:25]1[CH:34]=[C:33]2[C:28]([CH:29]=[CH:30][C:31]([CH3:35])=[N:32]2)=[CH:27][CH:26]=1>C(OC(=O)C)(=O)C>[Cl:24][C:25]1[CH:34]=[C:33]2[C:28]([CH:29]=[CH:30][C:31]([CH:35]=[CH:1][C:3]3[CH:4]=[C:5]([CH:9]([S:17][CH2:18][CH2:19][C:20]([O:22][CH3:23])=[O:21])[S:10][CH2:11][CH2:12][C:13]([O:15][CH3:16])=[O:14])[CH:6]=[CH:7][CH:8]=3)=[N:32]2)=[CH:27][CH:26]=1
|
Name
|
|
Quantity
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5.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C=C(C=CC1)C(SCCC(=O)OC)SCCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C=CC(=NC2=C1)C
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Name
|
|
Quantity
|
45 mL
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Type
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solvent
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Smiles
|
C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C=CC(=NC2=C1)C=CC=1C=C(C=CC1)C(SCCC(=O)OC)SCCC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |